Triamcinolone diacetate
Overview
Description
Triamcinolone diacetate is a synthetic glucocorticoid, a type of corticosteroid, used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory and allergic conditions, including skin diseases, arthritis, and certain types of cancer .
Mechanism of Action
Target of Action
Triamcinolone diacetate primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for various biological responses including immune response, metabolism of nutrients, maintenance of homeostasis, and inflammatory reactions .
Mode of Action
This compound, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor, forming a complex that then translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis . Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .
Biochemical Pathways
The binding of this compound to glucocorticoid receptors inhibits the phospholipase A2 enzyme. This inhibition prevents the release of arachidonic acid, a precursor for inflammation mediators like prostaglandins and leukotrienes . Therefore, the drug effectively suppresses the inflammatory response and immune reactions .
Pharmacokinetics
It is known that the bioavailability and pharmacokinetic profile of corticosteroids like triamcinolone can be influenced by factors such as the route of administration and the patient’s physiological condition .
Result of Action
The anti-inflammatory and immunosuppressive actions of this compound result in a reduction of symptoms in various conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, or breathing disorders . It can also be used as a one-time adjunct treatment of osteoarthritic knee pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Triamcinolone diacetate, like other corticosteroids, interacts with glucocorticoid receptors in the cytoplasm of cells . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes, affecting the synthesis of proteins involved in inflammatory responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing the activity of the enzyme phospholipase A2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing the synthesis of inflammatory mediators .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Triamcinolone diacetate is synthesized through the acetylation of triamcinolone. The process involves the reaction of triamcinolone with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents like chloroform and methanol, and the final product is obtained through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Triamcinolone diacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Triamcinolone diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In cell biology, it is used to study the effects of glucocorticoids on cell signaling pathways and gene expression.
Medicine: It is employed in clinical research to investigate its efficacy and safety in treating various inflammatory and allergic conditions.
Industry: In the pharmaceutical industry, it is used in the formulation of injectable suspensions and topical creams for therapeutic use
Comparison with Similar Compounds
- Triamcinolone acetonide
- Triamcinolone hexacetonide
- Fluocinolone acetonide
- Betamethasone
Comparison: Triamcinolone diacetate is unique in its specific acetylation, which enhances its lipophilicity and prolongs its duration of action compared to other similar compounds. Triamcinolone acetonide and hexacetonide are also used for their anti-inflammatory properties but differ in their pharmacokinetic profiles and specific clinical applications. Fluocinolone acetonide and betamethasone are other glucocorticoids with similar uses but have different potencies and side effect profiles .
Properties
CAS No. |
67-78-7 |
---|---|
Molecular Formula |
C25H31FO8 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17?,18?,19?,21?,22-,23-,24-,25+/m0/s1 |
InChI Key |
XGMPVBXKDAHORN-TXVQTVTKSA-N |
SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O |
Appearance |
Solid powder |
melting_point |
235.0 °C |
67-78-7 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Polcartolone Polcortolon triamcinolone diacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triamcinolone diacetate exert its anti-inflammatory effects?
A1: this compound, like other glucocorticoids, exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [] This binding leads to a cascade of downstream effects, including:
- Transactivation: The activated glucocorticoid receptor complex translocates to the nucleus and binds to specific DNA sequences, regulating the transcription of various genes. This results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators. []
- Transrepression: The complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, further suppressing the inflammatory cascade. []
Q2: What is the impact of this compound on collagen accumulation?
A2: Studies show that this compound can inhibit collagen accumulation in rat lungs following bleomycin-induced injury. [] This effect is dose-dependent, with higher doses demonstrating more significant suppression of collagen accumulation. [] This finding suggests potential therapeutic applications in fibrotic diseases.
Q3: What is the chemical structure of this compound?
A3: this compound is a synthetic glucocorticoid with the chemical name 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 16,21-diacetate. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H31FO8, and its molecular weight is 478.51. [, ]
Q5: What is the solubility of this compound?
A5: this compound is practically insoluble in water, soluble in chloroform, sparingly soluble in alcohol and methanol, and slightly soluble in ether. [, ]
Q6: How does freezing affect this compound injectable suspension?
A6: Freezing this compound injectable suspension leads to irreversible clumping, rendering it unsuitable for use. [, ] Therefore, it's crucial to store this formulation according to the manufacturer's recommendations.
Q7: What is the duration of adrenal suppression after this compound administration?
A7: Studies suggest that a single intramuscular injection of 50 mg this compound leads to adrenal suppressive effects for approximately one week. [] This duration is significantly shorter compared to the four-week suppression observed with 40 mg of triamcinolone acetonide. []
Q8: How effective is this compound in treating psoriasis?
A8: Research indicates that both this compound and triamcinolone acetonide, when injected intralesionally, demonstrate efficacy in treating psoriasis. [, ] Studies report clearing or improvement of psoriatic plaques, with some patients experiencing relapse over time. [, ]
Q9: What are the potential adverse effects of intrathecal this compound administration?
A9: While epidural administration of this compound has been generally considered safe, intrathecal administration has been associated with a higher risk of complications, including: []
Q10: What is the role of polyethylene glycol in the toxicity of this compound?
A10: The polyethylene glycol used as a vehicle in some corticosteroid formulations, including this compound, has been implicated in neurotoxic effects. [, ] Slow-release formulations generally contain lower concentrations of polyethylene glycol, potentially reducing the risk. []
Q11: Can this compound cause cutaneous changes?
A11: Research indicates that this compound injections can induce various cutaneous changes depending on the injection site and depth: []
Q12: Has this compound been detected in environmental samples?
A12: A recent study detected this compound in snow samples near Jiaozhou Bay, North China. [] The mean concentration was 2.84 ng/L, indicating its presence as an environmental contaminant. [] This finding highlights the need for further research on the environmental fate and potential ecological risks of this compound.
Q13: What analytical techniques are commonly used to characterize and quantify this compound?
A13: Several analytical methods are employed to study this compound:
- High-performance liquid chromatography (HPLC): This technique, often coupled with mass spectrometry (LC-MS/MS), allows for the separation, identification, and quantification of this compound in various matrices. []
- Spectroscopic methods: Techniques like ultraviolet-visible (UV-Vis) spectrophotometry and infrared (IR) spectroscopy are useful for structural characterization and quantification. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.